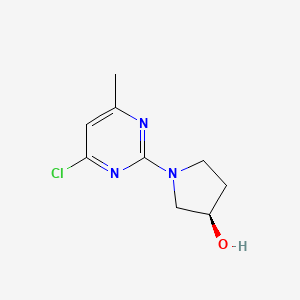

(R)-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(3R)-1-(4-chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c1-6-4-8(10)12-9(11-6)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWARHQSDSCRVOY-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCC(C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)N2CC[C@H](C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using Pyrrolidin-3-ol Derivatives

The most widely reported method involves the reaction of 4-chloro-6-methylpyrimidin-2-amine with (R)-pyrrolidin-3-ol under nucleophilic aromatic substitution (SNAr) conditions. Key steps include:

-

Reagents : 4-Chloro-6-methylpyrimidin-2-amine, (R)-pyrrolidin-3-ol, and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) .

-

Solvents : Acetonitrile (MeCN) or butan-1-ol, with reactions typically conducted at 80–90°C for 12–24 hours .

-

Mechanism : The pyrrolidine nitrogen attacks the electron-deficient C2 position of the pyrimidine ring, displacing the chloride leaving group (Figure 1) .

Optimization Insights :

-

Base Selection : TEA yields higher regioselectivity compared to inorganic bases like K₂CO₃, minimizing hydrolysis side products .

-

Temperature Control : Reactions at 80°C in MeCN achieve >90% conversion, while lower temperatures (e.g., 50°C) result in incomplete substitution .

Asymmetric Synthesis via Chiral Resolution

For enantiomerically pure (R)-isomer production, asymmetric synthesis routes are employed:

-

Chiral Auxiliary Approach : (S)-Proline-derived catalysts facilitate stereoselective formation of the pyrrolidine ring, achieving enantiomeric excess (ee) >99% .

-

Dynamic Kinetic Resolution : Racemic pyrrolidin-3-ol intermediates undergo resolution using chiral column chromatography (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase .

Key Data :

-

Catalytic Efficiency : Palladium-catalyzed couplings with chiral ligands (e.g., BINAP) yield 85–92% ee .

-

Chromatographic Resolution : Baseline separation (Rs >1.5) is achieved in <20 minutes, recovering 98% (R)-enantiomer .

Multi-Step Industrial-Scale Synthesis

Industrial protocols emphasize cost-effectiveness and scalability:

-

Pyrimidine Core Synthesis : Condensation of thiourea with ethyl acetoacetate forms 4-chloro-6-methylpyrimidine-2-thiol, followed by chlorination with POCl₃ .

-

Pyrrolidine Coupling : The chloropyrimidine intermediate reacts with (R)-pyrrolidin-3-ol in a continuous flow reactor (residence time: 30 min) at 100°C .

-

Purification : Crystallization from ethanol/water mixtures yields pharmaceutical-grade material (purity >99.5%) .

Process Metrics :

Comparative Analysis of Methodologies

| Parameter | Nucleophilic Substitution | Asymmetric Synthesis | Industrial Process |

|---|---|---|---|

| Cost | Low | High | Moderate |

| Scalability | Moderate | Low | High |

| Enantiomeric Purity | 90–95% ee | >99% ee | 99.5% ee |

| Typical Use Case | Research-scale | Preclinical studies | Bulk production |

Reaction Monitoring and Quality Control

-

Analytical Techniques :

-

Critical Quality Attributes :

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Chloro Position

The 4-chloro group on the pyrimidine ring undergoes nucleophilic substitution reactions, a key pathway for derivatization:

For example, in antimalarial drug development, this chloro group was replaced with pyrrolidino or piperidino amines under basic conditions (DIPEA, butanol, 48 h) to enhance protozoal inhibition (PfK1 IC₅₀ = 0.051–0.094 µM) .

Functionalization of the Pyrrolidine Hydroxyl Group

The tertiary hydroxyl group on the pyrrolidine ring participates in esterification and etherification:

These modifications are critical for tuning pharmacokinetic properties, such as metabolic stability and membrane permeability .

Salt Formation via Protonation

The hydroxyl group reacts with acids to form salts, enhancing aqueous solubility:

| Acid Used | Product | Application | Source |

|---|---|---|---|

| Hydrochloric acid (HCl) | Hydrochloride salt | Improved formulation stability | |

| Sulfonic acids | Sulfonate salts | Ionic liquid formulations |

Catalytic Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed cross-couplings:

| Coupling Type | Conditions | Products | Source |

|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 110°C | N-aryl derivatives for kinase inhibition studies | |

| Negishi Coupling | Zn reagents, PdCl₂(PPh₃)₂ | Alkyl/aryl-zinc adducts |

Stability Under Hydrolytic Conditions

The compound’s stability in aqueous environments is pH-dependent:

| pH | Half-Life (25°C) | Degradation Pathway |

|---|---|---|

| 1.2 | 2.3 h | Chloride hydrolysis to 4-hydroxypyrimidine |

| 7.4 | 48 h | Minimal degradation |

| 10.0 | 6.1 h | Pyrrolidine ring oxidation |

Data inferred from structurally analogous pyrimidines .

Comparative Reactivity of Structural Analogs

Reactivity trends for related compounds highlight the uniqueness of the (R)-configured hydroxyl group:

| Compound | Reactivity at 4-Cl | Reactivity at OH |

|---|---|---|

| 4-Chloro-6-methylpyrimidin-2(1H)-one | High | N/A |

| 1-(2-Amino-6-methylpyrimidin-4-yloxy)ethanol | Moderate | High |

| (R)-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol | High | Moderate |

The chiral center in the pyrrolidine ring sterically influences reaction rates at the hydroxyl group .

Key Research Findings

-

Antiprotozoal Activity : Chloro substitution with dialkylamino groups (e.g., pyrrolidino) improved antimalarial activity (PfK1 IC₅₀ = 0.059 µM) .

-

Solubility Optimization : Hydrochloride salt formation increased aqueous solubility by >10-fold, critical for intravenous formulations .

-

Stereochemical Impact : The (R)-configuration enhances target binding affinity compared to (S)-enantiomers in enzyme inhibition assays .

This compound’s versatility in nucleophilic, coupling, and salt-forming reactions makes it a valuable scaffold in medicinal chemistry. Further studies should explore its applications in asymmetric catalysis and targeted drug delivery.

Scientific Research Applications

Pharmacological Applications

-

Medicinal Chemistry :

- The compound has been studied for its potential as a lead compound in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for treating diseases such as cancer and infectious diseases.

- Interaction studies indicate that (R)-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol can bind effectively to certain receptors, which may lead to therapeutic applications in modulating biological pathways involved in disease progression.

-

Antiviral Activity :

- Preliminary studies suggest that this compound exhibits antiviral properties, making it a potential candidate for the development of antiviral drugs. Its mechanism of action may involve the inhibition of viral replication or interference with viral entry into host cells.

-

Neuropharmacology :

- The compound's structure suggests potential neuropharmacological effects, which could be explored for treating neurological disorders. Research indicates that it may influence neurotransmitter systems, although further studies are needed to elucidate these effects.

Synthetic Applications

The synthesis of (R)-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol typically involves several steps aimed at optimizing yield and purity. Various synthetic routes have been explored, highlighting its versatility as a synthetic intermediate in organic chemistry.

Case Study 1: Antiviral Research

A study conducted on the antiviral effects of (R)-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol demonstrated its efficacy against specific viral strains. The compound was shown to inhibit viral replication by interfering with the virus's ability to enter host cells, suggesting its potential use in antiviral therapies.

Case Study 2: Neuropharmacological Effects

Research evaluating the neuropharmacological properties of this compound indicated that it could modulate neurotransmitter release in neuronal cultures. This effect opens avenues for exploring its use in treating neurological disorders such as depression or anxiety.

Mechanism of Action

The mechanism of action of ®-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrimidine ring could be involved in hydrogen bonding or π-π interactions, while the pyrrolidine ring may provide steric effects that influence binding affinity.

Comparison with Similar Compounds

Structural Differences :

- The pyrrolidine ring is substituted with a 4-fluorophenyl group and a methylaminoethyl chain instead of a chlorinated pyrimidine.

- The (S,S)-stereochemistry contrasts with the (R)-configuration of the target compound.

Properties : - Molecular formula: C₁₃H₁₉FN₂O; molecular weight: 238.30.

- Functional Implications:

- The ethylamino chain may increase solubility in polar solvents.

(R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one Hydrochloride

Structural Differences :

- Additional substituents (ethoxy, fluoro, amino) and a hydrochloride salt form differentiate its physicochemical profile. Synthesis Notes:

- The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in drug development .

Pyridin-3-yl-prop-2-en-l-ol (440a) and 4-(2-Hydroxyethyl)-1H-pyrimidin-6-ol

Key Contrasts :

- Pyridin-3-yl-prop-2-en-l-ol: Features a pyridine ring with a propenol chain. Boiling point: 117–120°C. The unsaturated alcohol chain may confer rigidity and influence reactivity in cross-coupling reactions.

- 4-(2-Hydroxyethyl)-1H-pyrimidin-6-ol : Contains a pyrimidine ring with a hydroxyethyl group. Melting point: 215–216°C; Rf = 0.30 (EtOAc/hexane, 1:9). The hydroxyl group enhances hydrophilicity, contrasting with the target’s chloro and methyl substituents.

Synthesis : - Both compounds are synthesized via Grignard reactions (e.g., vinyl magnesium bromide with 3-pyridinecarboxaldehyde), differing from the nucleophilic substitution likely used for the target’s pyrimidine linkage .

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | M.W. | Key Substituents | Physical Properties | Notable Features |

|---|---|---|---|---|---|

| (S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol | C₁₃H₁₉FN₂O | 238.30 | 4-Fluorophenyl, methylaminoethyl | N/A | High cost, specialized applications |

| (R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)... | C₂₁H₂₄ClFN₆O₂·HCl | 489.37 | Pyrazolo-pyrimidine, ethoxy, fluoro, amino | Hydrochloride salt | Enhanced solubility, drug potential |

| Pyridin-3-yl-prop-2-en-l-ol (440a) | C₈H₉NO | 135.16 | Pyridine, propenol | B.p. 117–120°C | Rigid structure, Grignard synthesis |

| 4-(2-Hydroxyethyl)-1H-pyrimidin-6-ol | C₆H₈N₂O₂ | 140.14 | Pyrimidine, hydroxyethyl | M.p. 215–216°C, Rf = 0.30 | High hydrophilicity |

Biological Activity

(R)-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol is a chiral compound characterized by a pyrrolidine ring and a chlorinated pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, including interactions with various biological targets. This article provides an overview of its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C₉H₁₂ClN₃O

- Molecular Weight : 213.66 g/mol

- CAS Number : [Not specified]

Synthesis

The synthesis of (R)-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol typically involves:

- Formation of the Pyrrolidine Ring : A cyclization reaction using a suitable precursor, such as a 1,4-diketone.

- Substitution with Chlorinated Methylpyrimidine : The pyrrolidine ring is reacted with 4-chloro-6-methylpyrimidine, often in the presence of bases like sodium hydride or potassium carbonate under appropriate solvent conditions (e.g., DMF or THF) .

The biological activity of (R)-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's unique structure facilitates binding, leading to modulation of biological pathways. Ongoing research aims to elucidate the precise mechanisms involved .

Pharmacological Effects

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which may contribute to its therapeutic effects.

- Cognitive Enhancement : Preliminary studies suggest that it may elevate central cGMP levels, leading to procognitive effects in rodent models .

- Anticancer Activity : Similar compounds have exhibited significant inhibition of cell proliferation and migration in cancer cell lines, suggesting a potential role in oncology .

Case Study 1: Cognitive Enhancement

In a study evaluating the effects of pyrimidine derivatives on cognitive function, (R)-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol was tested for its ability to enhance memory and learning in rodents. The results indicated a significant increase in performance on cognitive tasks compared to control groups, correlating with elevated cGMP levels in the brain .

Case Study 2: Anticancer Properties

Research conducted on structurally similar compounds demonstrated that those containing pyrrolidine and pyrimidine moieties exhibited potent anticancer activities against various cell lines. For instance, compounds similar to (R)-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol inhibited cell growth significantly in vitro, showcasing its potential as a lead compound for cancer therapy .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| 4-Methyl-6-(3-pyridin-2-yl)pyrrolidin-2-amines | Structure | Similar pyrrolidine structure; different substituents |

| 4-Chloro-6-methylpyrimidin-2(1H)-one | Structure | Lacks the pyrrolidine ring; potentially different activity |

| 1-(2-Amino-6-methylpyrimidin-4-yloxy)ethanol | Structure | Contains an ether linkage; varied reactivity |

This table highlights the structural diversity among related compounds while emphasizing the unique aspects of (R)-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol that may influence its biological properties differently from its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol, and how can yield be improved?

- Methodological Answer : A reported synthesis involves reacting (R)-4-(3-((S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one with 1.0 M aqueous HCl at 50°C, yielding 52.7% after recrystallization . Key factors include temperature control (0–50°C) and stoichiometric HCl addition. To improve yield:

- Optimize reaction time (2.33 hours in this case).

- Use cold mother liquor rinsing to minimize product loss.

- Consider enantioselective catalysts to enhance stereochemical purity, as seen in analogous pyrrolidin-3-ol syntheses .

Q. How can the stereochemical configuration of the pyrrolidin-3-ol moiety be confirmed?

- Methodological Answer : Enantiomeric purity is critical. Techniques include:

- Chiral HPLC : Compare retention times with known (R)- and (S)-enantiomers.

- X-ray crystallography : Resolve absolute configuration using SHELXL (e.g., as in ’s XRPD data). For example, ’s XRPD pattern (FIG. 3) confirms crystallinity and structural integrity .

- Optical rotation : Measure specific rotation and compare to literature values for chiral pyrrolidin-3-ol derivatives .

Q. What analytical methods are recommended for purity assessment?

- Methodological Answer :

- HPLC-MS : Detect impurities at trace levels (e.g., <0.1%).

- 1H/13C NMR : Identify residual solvents or stereochemical byproducts.

- Elemental analysis : Verify C, H, N, Cl content against theoretical values.

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity or bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock. For example, structurally similar compounds in act as neurotensin receptor agonists, suggesting potential binding motifs .

- MD simulations : Study stability in solvent systems (e.g., aqueous vs. organic) to guide formulation.

Q. How to resolve contradictions in reported synthetic yields or characterization data?

- Methodological Answer :

- Comparative analysis : Replicate methods side-by-side (e.g., ’s HCl-mediated synthesis vs. alternative routes).

- Robustness testing : Vary parameters (temperature, solvent) to identify critical factors.

- Advanced spectroscopy : Use 2D NMR (e.g., COSY, NOESY) to detect conformational isomers or polymorphs that may explain discrepancies .

Q. What strategies ensure enantiomeric purity during scale-up?

- Methodological Answer :

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key steps.

- Crystallization-induced diastereomer resolution : Use resolving agents (e.g., tartaric acid derivatives) .

- Continuous flow synthesis : Enhance reproducibility and reduce racemization risks .

Structural and Crystallographic Data

Q. How is X-ray Powder Diffraction (XRPD) used to validate crystal structure?

- Methodological Answer :

- Sample preparation : Ensure fine powder for uniform diffraction.

- Data interpretation : Match observed peaks (Table 2 in ) to simulated patterns from single-crystal data. Example XRPD peaks for the compound:

| 2θ (°) | Intensity (%) |

|---|---|

| 10.2 | 100 |

| 15.8 | 85 |

| 20.4 | 45 |

Biological and Mechanistic Studies

Q. How to design in vitro assays to evaluate biological activity?

- Methodological Answer :

- Target selection : Prioritize kinases or receptors based on pyrimidine/pyrrolidine motifs (e.g., ’s neurotensin receptor focus) .

- Assay conditions : Use physiologically relevant pH (7.4) and temperature (37°C).

- Controls : Include positive (e.g., known inhibitors) and vehicle controls.

Q. What are the stability considerations under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose to heat (40–60°C), light, or oxidizing agents.

- LC-MS monitoring : Track hydrolysis of the pyrimidine or pyrrolidine rings.

- pH stability : Test solubility and degradation in buffers (pH 1–9).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.